molecular formula C15H13F3N2O B2792000 N-(1-Cyanoethyl)-N-[[3-(trifluoromethyl)phenyl]methyl]but-2-ynamide CAS No. 2411312-13-3

N-(1-Cyanoethyl)-N-[[3-(trifluoromethyl)phenyl]methyl]but-2-ynamide

Cat. No. B2792000
CAS RN: 2411312-13-3
M. Wt: 294.277
InChI Key: RSHVRIGFGAHROR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-Cyanoethyl)-N-[[3-(trifluoromethyl)phenyl]methyl]but-2-ynamide, also known as TFM-C, is a synthetic compound that has been widely used in scientific research. It belongs to the class of alkynyl amides and is known for its unique properties such as its ability to bind selectively to certain proteins and enzymes.

Mechanism of Action

N-(1-Cyanoethyl)-N-[[3-(trifluoromethyl)phenyl]methyl]but-2-ynamide binds selectively to certain proteins and enzymes due to its unique chemical structure. It contains a trifluoromethyl group which is known to enhance the binding affinity of the compound to its target. N-(1-Cyanoethyl)-N-[[3-(trifluoromethyl)phenyl]methyl]but-2-ynamide also contains a cyano group which allows it to form covalent bonds with its target protein or enzyme. The binding of N-(1-Cyanoethyl)-N-[[3-(trifluoromethyl)phenyl]methyl]but-2-ynamide to its target results in a change in the conformation of the protein or enzyme, which can lead to altered activity or function.
Biochemical and Physiological Effects
The binding of N-(1-Cyanoethyl)-N-[[3-(trifluoromethyl)phenyl]methyl]but-2-ynamide to its target protein or enzyme can result in various biochemical and physiological effects. For example, N-(1-Cyanoethyl)-N-[[3-(trifluoromethyl)phenyl]methyl]but-2-ynamide has been shown to inhibit the activity of certain enzymes such as caspases, which are involved in apoptosis. N-(1-Cyanoethyl)-N-[[3-(trifluoromethyl)phenyl]methyl]but-2-ynamide has also been shown to modulate the activity of certain ion channels, which can affect cellular excitability and neurotransmitter release.

Advantages and Limitations for Lab Experiments

N-(1-Cyanoethyl)-N-[[3-(trifluoromethyl)phenyl]methyl]but-2-ynamide has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cells and tissues, making it useful for studying intracellular processes. N-(1-Cyanoethyl)-N-[[3-(trifluoromethyl)phenyl]methyl]but-2-ynamide is also highly selective for its target protein or enzyme, which allows for specific modulation of activity. However, N-(1-Cyanoethyl)-N-[[3-(trifluoromethyl)phenyl]methyl]but-2-ynamide also has some limitations. Its covalent binding to its target can result in irreversible effects, which may limit its use in certain experiments. Additionally, N-(1-Cyanoethyl)-N-[[3-(trifluoromethyl)phenyl]methyl]but-2-ynamide may not be suitable for use in vivo due to its potential toxicity.

Future Directions

There are several future directions for the use of N-(1-Cyanoethyl)-N-[[3-(trifluoromethyl)phenyl]methyl]but-2-ynamide in scientific research. One direction is the development of new derivatives of N-(1-Cyanoethyl)-N-[[3-(trifluoromethyl)phenyl]methyl]but-2-ynamide with improved properties such as increased selectivity or decreased toxicity. Another direction is the use of N-(1-Cyanoethyl)-N-[[3-(trifluoromethyl)phenyl]methyl]but-2-ynamide in the study of disease-related proteins and enzymes, which may lead to the development of new therapeutics. Additionally, N-(1-Cyanoethyl)-N-[[3-(trifluoromethyl)phenyl]methyl]but-2-ynamide may be useful in the study of cellular signaling pathways and the regulation of gene expression.
Conclusion
In conclusion, N-(1-Cyanoethyl)-N-[[3-(trifluoromethyl)phenyl]methyl]but-2-ynamide is a synthetic compound that has been widely used in scientific research due to its unique properties. It is commonly used as a tool for studying protein-protein interactions, enzyme activity, and receptor binding. N-(1-Cyanoethyl)-N-[[3-(trifluoromethyl)phenyl]methyl]but-2-ynamide binds selectively to certain proteins and enzymes due to its unique chemical structure, which can result in various biochemical and physiological effects. While N-(1-Cyanoethyl)-N-[[3-(trifluoromethyl)phenyl]methyl]but-2-ynamide has several advantages for use in lab experiments, it also has some limitations. There are several future directions for the use of N-(1-Cyanoethyl)-N-[[3-(trifluoromethyl)phenyl]methyl]but-2-ynamide in scientific research, which may lead to new discoveries and advancements in various fields.

Synthesis Methods

N-(1-Cyanoethyl)-N-[[3-(trifluoromethyl)phenyl]methyl]but-2-ynamide can be synthesized using a simple and efficient method. The synthesis involves the reaction of 3-(trifluoromethyl)benzyl bromide with N-(1-cyanoethyl)but-2-ynamide in the presence of a base such as potassium carbonate. The reaction takes place at room temperature and the product is obtained in high yield after purification.

Scientific Research Applications

N-(1-Cyanoethyl)-N-[[3-(trifluoromethyl)phenyl]methyl]but-2-ynamide has been used extensively in scientific research due to its unique properties. It is commonly used as a tool for studying protein-protein interactions, enzyme activity, and receptor binding. N-(1-Cyanoethyl)-N-[[3-(trifluoromethyl)phenyl]methyl]but-2-ynamide is also used as a fluorescent probe for detecting the presence of certain proteins in cells and tissues. It has been used in various fields such as biochemistry, pharmacology, and neuroscience.

properties

IUPAC Name

N-(1-cyanoethyl)-N-[[3-(trifluoromethyl)phenyl]methyl]but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3N2O/c1-3-5-14(21)20(11(2)9-19)10-12-6-4-7-13(8-12)15(16,17)18/h4,6-8,11H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSHVRIGFGAHROR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)N(CC1=CC(=CC=C1)C(F)(F)F)C(C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-Cyanoethyl)-N-[[3-(trifluoromethyl)phenyl]methyl]but-2-ynamide

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